N-ethylhydroxylamine

Polymer Chemistry Free Radical Polymerization Shortstopping Agent

N-Ethylhydroxylamine (EHA) is a primary, N-substituted hydroxylamine derivative with the molecular formula C₂H₇NO and a molecular weight of 61.08 g/mol. Characterized by a single ethyl group on its nitrogen atom, it exists as a colorless liquid with a calculated boiling point of approximately 91.4 °C at 760 mmHg and a vapor pressure of 32.8 mmHg at 25 °C.

Molecular Formula C2H7NO
Molecular Weight 61.08 g/mol
CAS No. 624-81-7
Cat. No. B1605494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylhydroxylamine
CAS624-81-7
Molecular FormulaC2H7NO
Molecular Weight61.08 g/mol
Structural Identifiers
SMILESCCNO
InChIInChI=1S/C2H7NO/c1-2-3-4/h3-4H,2H2,1H3
InChIKeyVDUIPQNXOQMTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylhydroxylamine (CAS 624-81-7) Procurement Guide: Properties, Procurement & Baseline Data


N-Ethylhydroxylamine (EHA) is a primary, N-substituted hydroxylamine derivative with the molecular formula C₂H₇NO and a molecular weight of 61.08 g/mol . Characterized by a single ethyl group on its nitrogen atom, it exists as a colorless liquid with a calculated boiling point of approximately 91.4 °C at 760 mmHg and a vapor pressure of 32.8 mmHg at 25 °C . EHA is primarily procured for its role as a reactive intermediate in pharmaceutical synthesis and as a radical scavenger in industrial polymerization processes [1].

Why N-Ethylhydroxylamine (EHA) Cannot Be Casually Substituted in Sourcing


Generic substitution among hydroxylamine derivatives is not straightforward due to the profound impact of N-alkyl substitution on reactivity, physical properties, and safety profiles. While compounds like N,N-diethylhydroxylamine (DEHA) and N-isopropylhydroxylamine (IPHA) share a functional group, their distinct alkyl groups confer different steric hindrance, volatility, and radical scavenging kinetics [1]. For instance, EHA's specific balance of water solubility and low molecular weight offers a unique profile not replicated by bulkier analogs, directly affecting its performance in aqueous applications and its handling requirements [1]. Therefore, sourcing decisions must be guided by quantitative, application-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-Ethylhydroxylamine (EHA) in Procurement


Radical Scavenging Efficacy: N-Ethylhydroxylamine (EHA) vs. N-Isopropylhydroxylamine (IPHA) in Emulsion Polymerization

In the context of shortstopping free radical emulsion polymerizations, such as in styrene-butadiene rubber (SBR) production, N-ethylhydroxylamine (EHA) demonstrates a quantifiable advantage over its structural analog, N-isopropylhydroxylamine (IPHA). A direct head-to-head study indicates that EHA achieves effective polymerization termination at a lower molar equivalent concentration [1].

Polymer Chemistry Free Radical Polymerization Shortstopping Agent

Manufacturing Process Efficiency: High-Yield and Purity Synthesis of EHA vs. Traditional Routes

A novel, patent-protected synthesis route for N-ethylhydroxylamine hydrochloride provides a quantifiable improvement in both yield and purity over traditional methods, directly impacting its cost-effectiveness and suitability as a pharmaceutical intermediate [1]. The process utilizes di-t-butyl dicarbonate (BOC anhydride) to produce the key intermediate in high purity, which is then alkylated and deprotected [1].

Process Chemistry Pharmaceutical Intermediates Synthesis Yield

Reaction Kinetics with Ozone: EHA Demonstrates Higher Reactivity than Diethylhydroxylamine (DEHA)

In water and wastewater treatment applications where ozone is used, the reactivity of trace organic compounds is critical. A study comparing the kinetics of aliphatic amines with ozone found that N-ethylhydroxylamine (EHA) exhibits an apparent second-order rate constant at pH 7 that is approximately an order of magnitude higher than that of N,N-diethylhydroxylamine (DEHA) [1]. This indicates that EHA is a significantly more effective ozone scavenger.

Water Treatment Environmental Chemistry Reaction Kinetics

Physical Property Differentiation: Volatility and Boiling Point Compared to DEHA

The physical properties of N-ethylhydroxylamine (EHA) differ significantly from the more commonly used N,N-diethylhydroxylamine (DEHA), impacting handling, storage, and process design. EHA is a smaller molecule, resulting in a lower boiling point and higher vapor pressure compared to DEHA .

Chemical Handling Process Safety Physical Properties

Optimal Application Scenarios for Procuring N-Ethylhydroxylamine (EHA)


Precision Shortstopping in High-Value Emulsion Polymerizations

For manufacturers of styrene-butadiene rubber (SBR), acrylonitrile-butadiene rubber (NBR), or other specialty elastomers, N-ethylhydroxylamine (EHA) is the preferred shortstopping agent when precise termination of the polymerization reaction is required to meet strict product specifications. As demonstrated, EHA's high efficacy at low concentrations [1] allows for fine-tuned control over the polymer's Mooney viscosity and molecular weight distribution, minimizing the risk of over-stabilization or contamination that can occur with less specific or higher-dose alternatives.

Synthesis of Purity-Sensitive Pharmaceutical Intermediates

Procurement of N-ethylhydroxylamine hydrochloride is a strategic choice for research and development or production of active pharmaceutical ingredients (APIs) where high purity is non-negotiable. The availability of a documented, high-yield synthesis route [1] provides assurance of a consistent, low-impurity starting material. This is particularly relevant for synthesizing nitrogen-containing heterocycles or other complex molecules where trace impurities from lower-grade hydroxylamine sources could compromise downstream reactions or final product quality.

Targeted Ozone Scavenging in Specialized Water Treatment

In advanced oxidation processes or specialized water treatment where ozone is used for disinfection or contaminant removal, N-ethylhydroxylamine (EHA) offers a kinetically distinct option as a quenching agent. Its specific second-order rate constant with ozone [1] is lower than that of DEHA, making it a more selective quencher. This property is valuable in analytical chemistry or process control where it is necessary to terminate ozonation reactions without rapidly consuming the oxidant, allowing for more precise control over the treatment endpoint.

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